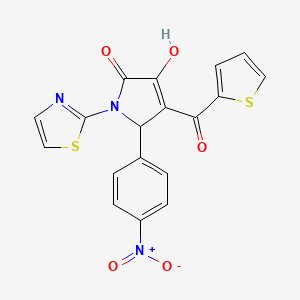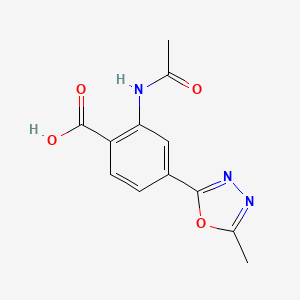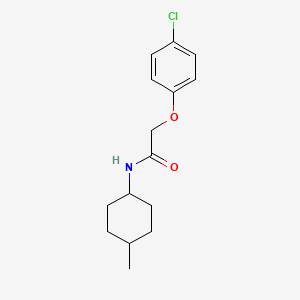![molecular formula C29H21N5O3 B11061566 11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11061566.png)
11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound is notable for its intricate structure, which includes multiple aromatic rings and heteroatoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common steps might include:
Formation of the chromeno ring: This could involve cyclization reactions.
Introduction of the pyridyl group: This might be achieved through substitution reactions.
Formation of the triazolo ring: This could involve condensation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: This could involve reducing agents to remove oxygen or introduce hydrogen.
Substitution: This might involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds with similar ring structures, such as:
- Benzimidazoles
- Quinolines
- Pyrimidines
Uniqueness
What sets 11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine apart is its unique combination of functional groups and ring structures, which may confer specific chemical properties and biological activities.
Properties
Molecular Formula |
C29H21N5O3 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
18-methoxy-2-(4-methoxyphenyl)-6-pyridin-4-yl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14(19),15,17,20-nonaene |
InChI |
InChI=1S/C29H21N5O3/c1-35-19-8-6-17(7-9-19)24-22-11-10-20-21(4-3-5-23(20)36-2)26(22)37-29-25(24)28-32-27(33-34(28)16-31-29)18-12-14-30-15-13-18/h3-16,24H,1-2H3 |
InChI Key |
QBXLDSMQUACBTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(C=C3)C(=CC=C4)OC)OC5=C2C6=NC(=NN6C=N5)C7=CC=NC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11061485.png)

![N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11061492.png)
![6-methoxy-9-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11061496.png)
![4-Cyano-2-methoxy-6-{[(3-methoxyphenyl)carbonyl]amino}phenyl 3-methoxybenzoate](/img/structure/B11061497.png)
![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11061502.png)
![5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11061511.png)
![3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061519.png)

![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061527.png)
![1-Methyl-5-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazole](/img/structure/B11061534.png)
![6-(4-Bromo-2-fluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061542.png)
![3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone](/img/structure/B11061556.png)

